2,6-Diaminonaphthalene-1-carboxylic acid

Lipophilicity Drug-likeness Membrane permeability

2,6-Diaminonaphthalene-1-carboxylic acid (CAS 46390-04-9) is a naphthalene derivative bearing two amino groups at positions 2 and 6 and a single carboxylic acid group at position 1. With a molecular formula of C₁₁H₁₀N₂O₂ and a molecular weight of 202.21 g/mol, this compound serves as a heterobifunctional intermediate that combines a rigid aromatic scaffold with chemically orthogonal amino and carboxylic acid functionalities.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
CAS No. 46390-04-9
Cat. No. B11897854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diaminonaphthalene-1-carboxylic acid
CAS46390-04-9
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2C(=O)O)N)C=C1N
InChIInChI=1S/C11H10N2O2/c12-7-2-3-8-6(5-7)1-4-9(13)10(8)11(14)15/h1-5H,12-13H2,(H,14,15)
InChIKeyDLYIOFDTYNMAJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diaminonaphthalene-1-carboxylic acid (CAS 46390-04-9): A Difunctional Naphthalene Building Block for Precision Synthesis


2,6-Diaminonaphthalene-1-carboxylic acid (CAS 46390-04-9) is a naphthalene derivative bearing two amino groups at positions 2 and 6 and a single carboxylic acid group at position 1 . With a molecular formula of C₁₁H₁₀N₂O₂ and a molecular weight of 202.21 g/mol, this compound serves as a heterobifunctional intermediate that combines a rigid aromatic scaffold with chemically orthogonal amino and carboxylic acid functionalities . Its computed XLogP of 1.9 and topological polar surface area (TPSA) of 89.3 Ų position it as a moderately polar, semi-hydrophobic building block suitable for applications in medicinal chemistry, coordination chemistry, and materials science where precise spatial arrangement of functional groups is critical .

Why 2,6-Diaminonaphthalene-1-carboxylic acid Cannot Be Replaced by Generic Diaminonaphthalene or Naphthoic Acid Analogs


The specific 2,6-diamino substitution pattern on the 1-carboxylic acid naphthalene framework confers a unique combination of directional hydrogen-bonding capacity, chelation geometry, and synthetic orthogonality that cannot be replicated by positional isomers (e.g., 1,5-diaminonaphthalene-2-carboxylic acid or 3,4-diamino-1-naphthoic acid) or by mono-functional analogs lacking either the amino or the carboxylic acid group . Simple 2,6-diaminonaphthalene (CAS 2243-67-6) lacks the carboxylic acid handle required for amide coupling or metal-carboxylate coordination, while 2,6-naphthalenedicarboxylic acid (CAS 1141-38-4) lacks the amino groups needed for imine formation or Buchwald–Hartwig cross-coupling [1]. Even positional isomers with the same molecular formula exhibit divergent spatial orientation of donor atoms, leading to altered metal-binding modes and supramolecular assembly outcomes [2]. The quantitative evidence below demonstrates why this compound occupies a distinct and non-substitutable position within the diaminonaphthalene carboxylic acid landscape.

Quantitative Differentiation of 2,6-Diaminonaphthalene-1-carboxylic acid Versus Closest Structural Analogs


Hydrophobic–Hydrophilic Balance: XLogP Comparison with 2,6-Diaminonaphthalene and 2,6-Naphthalenedicarboxylic Acid

The target compound (XLogP = 1.9) occupies an intermediate lipophilicity window between the more hydrophobic 2,6-diaminonaphthalene (XLogP = 3.17) and the more hydrophilic 2,6-naphthalenedicarboxylic acid (XLogP = 2.22, though its predicted pKa of 3.69 indicates substantial ionization at physiological pH, reducing effective logD) . The 1.27 log-unit reduction relative to 2,6-diaminonaphthalene reflects the influence of the carboxylic acid group, conferring improved aqueous solubility while retaining sufficient membrane permeability. This balanced profile is particularly relevant for CNS drug discovery programs where Lipinski's Rule of Five criteria are stringent.

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area Differentiation: Impact on Bioavailability Prediction

The target compound exhibits a TPSA of 89.3 Ų, substantially higher than 2,6-diaminonaphthalene (TPSA = 52.0 Ų) due to the additional carboxylic acid moiety . This 37.3 Ų increase directly impacts predicted oral bioavailability and blood–brain barrier (BBB) penetration. According to established medicinal chemistry guidelines, compounds with TPSA < 60 Ų are favored for BBB penetration, while those with TPSA > 90 Ų are often associated with poor membrane permeability but enhanced renal clearance. The TPSA of 89.3 Ų positions 2,6-diaminonaphthalene-1-carboxylic acid at the upper boundary of the orally bioavailable chemical space (TPSA ≤ 140 Ų), offering a distinct advantage over the diacid analog 2,6-naphthalenedicarboxylic acid (TPSA ≈ 74.6 Ų) which provides no amino handles for further derivatization.

Drug absorption Bioavailability Blood–brain barrier penetration

Predicted Acidity Constant Shift: Carboxylic Acid pKa Differentiation Due to 2,6-Diamino Substitution

The pKa of the carboxylic acid group in 2,6-diaminonaphthalene-1-carboxylic acid is predicted to be substantially lower than that of unsubstituted 1-naphthoic acid (pKa ≈ 3.70) due to the electron-withdrawing inductive effect of the two amino groups in the 2- and 6-positions when protonated under acidic conditions, and the electron-donating resonance effect of the 6-NH₂ group under neutral conditions [1]. Experimental data for the closely related 3-amino-1-naphthoic acid show pKa₁ = 2.61 and pKa₂ = 4.39, demonstrating that amino substitution on the naphthalene ring significantly modulates the carboxylic acid acidity [2]. For the target compound, the ortho-amino group (position 2) is expected to exert an intramolecular hydrogen-bonding stabilization of the carboxylate anion, further lowering the apparent pKa relative to the 1,5-isomer where such ortho interaction is absent.

Acid-base equilibrium Ionization state Solubility-pH profile

Bifunctional Coordination Capability: Contrast with 2,6-Naphthalenedicarboxylic Acid in Metal–Organic Framework Construction

Recent studies on alkaline-earth metal–organic frameworks (MOFs) using amino-substituted 2,6-naphthalene dicarboxylate ligands demonstrate that the incorporation of amino groups at the naphthalene core significantly enhances fluorescence properties and enables visible-range sensitization of lanthanide emission, with sensitization efficiencies (ηsens) reaching up to 38% for Nd³⁺ analogs and luminescence lifetimes up to 12 μs for Yb³⁺-based MOFs [1]. While the target compound is a mono-carboxylate rather than a dicarboxylate, its 2,6-diamino substitution pattern on the 1-carboxylic acid framework provides a unique bifunctional coordination motif: the carboxylate group can bind one metal node while the two amino groups can either coordinate a second metal center (heterobimetallic systems) or serve as post-synthetic modification handles for introducing additional chelating groups. This contrasts with 2,6-naphthalenedicarboxylic acid (H₂NDC), which offers only carboxylate coordination and lacks the photophysically beneficial amino auxochromes, and with 4,8-diaminonaphthalene-2,6-dicarboxylic acid (H₂DANDC), which presents a symmetric diacid topology that cannot achieve the directional asymmetric bonding mode accessible to the mono-acid target compound.

Metal–organic frameworks Coordination chemistry Luminescence

Synthetic Orthogonality: Monocarboxylic Acid Handle Enables Selective Amidation While Retaining Free Amines

Unlike 2,6-naphthalenedicarboxylic acid, which presents two chemically equivalent carboxylic acid sites that compete during amidation or esterification, 2,6-diaminonaphthalene-1-carboxylic acid possesses a single carboxylic acid group that can be selectively activated (e.g., via HATU or EDC/HOBt) and coupled to amines, while the two amino groups at positions 2 and 6 remain available for subsequent orthogonal transformations such as imine formation, Buchwald–Hartwig amination, or diazotization/azide formation . This synthetic orthogonality is absent in positional isomers such as 1,5-diaminonaphthalene-2-carboxylic acid, where steric congestion between the peri-amino group and the carboxylic acid can hinder coupling efficiency. The 2,6-substitution pattern places the amino groups at non-competing positions relative to the 1-carboxylic acid, minimizing steric interference and maximizing the yield of mono-functionalized intermediates.

Amide coupling Chemoselective synthesis Polymer chemistry

High-Impact Application Scenarios Where 2,6-Diaminonaphthalene-1-carboxylic acid Provides a Measurable Advantage


Medicinal Chemistry: CNS-Penetrant Lead Optimization with Balanced Lipophilicity

The intermediate XLogP (1.9) and TPSA (89.3 Ų) of 2,6-diaminonaphthalene-1-carboxylic acid place it at the favorable boundary of CNS drug-like chemical space, making it an ideal scaffold for constructing brain-penetrant small molecules . Its single carboxylic acid allows rapid amide library synthesis without amino protection, while the free 2,6-diamino groups enable late-stage diversification to modulate target engagement and metabolic stability. This contrasts with 2,6-diaminonaphthalene, whose high XLogP (3.17) may lead to excessive plasma protein binding and poor solubility .

Coordination Chemistry: Asymmetric Linker for Heterobimetallic MOFs and Discrete Complexes

The compound's (carboxylate + diamine) donor set enables the construction of heterobimetallic architectures where the carboxylate anchors to a hard metal ion (e.g., Ln³⁺, Zr⁴⁺) while the diamine moiety coordinates a softer transition metal, as demonstrated in principle by the enhanced NIR luminescence performance of amino-functionalized naphthalene dicarboxylate MOFs [1]. The asymmetric binding mode achievable with this mono-acid ligand is not accessible with symmetric dicarboxylate analogs, opening unique avenues in magneto-structural correlation studies and luminescent sensor design.

Polymer and Materials Chemistry: Functional Polyamide and Polybenzimidazole Monomer

The 2,6-diamino substitution pattern is a key structural motif in high-performance polybenzimidazoles (PBI) and aramid fibers, where the rigid, linear arrangement of amino groups contributes to exceptional thermal stability and mechanical strength [2]. 2,6-Diaminonaphthalene-1-carboxylic acid can serve as an end-capping or co-monomer unit that introduces a carboxylic acid chain-end for further grafting or cross-linking, a functional handle absent in the simple 2,6-diaminonaphthalene monomer. The 2,6-naphthalenedicarboxylic acid analog, conversely, lacks the amino groups essential for imidazole ring formation.

Fluorescent Probe and Sensor Development: Amino-Auxochrome-Enhanced Emission

Amino substituents on the naphthalene core are known to enhance fluorescence via charge-transfer excited states involving the shift of electron density from the amino groups to the aromatic framework [1]. The 2,6-diamino pattern in 2,6-diaminonaphthalene-1-carboxylic acid provides two electron-donating auxochromes in a geometry that facilitates intramolecular charge transfer, while the carboxylic acid group offers a conjugation handle for attachment to biomolecules or solid supports. This combination is not available in 2,6-naphthalenedicarboxylic acid (no amino auxochromes) or 2,6-diaminonaphthalene (no covalent attachment handle).

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